1-(4-Amino-3-hydroxyphenyl)ethanone
Overview
Description
1-(4-Amino-3-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of phenol and is characterized by the presence of an amino group and a hydroxyl group on the benzene ring, along with an ethanone group
Mechanism of Action
Target of Action
The primary target of 1-(4-Amino-3-hydroxyphenyl)ethanone (AHE) is the quorum sensing (QS) system in Pseudomonas aeruginosa PAO1 . The QS system is a mechanism that bacteria use to coordinate their behavior by secreting autoinducers . The autoinducers bind to specific receptors, thus activating the QS system .
Mode of Action
AHE interacts with its targets by suppressing the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 . This interaction results in a disturbance in the QS system by suppressing the expressions of QS-related genes .
Biochemical Pathways
The disturbance in the QS system caused by AHE results in the inhibited activity of antioxidant enzymes and thus enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism .
Pharmacokinetics
It’s known that the compound is isolated from the metabolites of phomopsis liquidambari s47 , an endophytic fungus. More research is needed to fully understand the ADME properties of AHE and their impact on bioavailability.
Result of Action
The result of AHE’s action is the attenuation of the virulence of Pseudomonas aeruginosa PAO1 . This is likely due to the impacts on the amino acid and nucleotide metabolism caused by the enhanced oxidative stress .
Action Environment
The action of AHE can be influenced by environmental factors. For instance, the concentration of AHE can affect its efficacy. Exposure to AHE at sub-MIC concentrations notably suppressed the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1
Biochemical Analysis
Biochemical Properties
1-(4-Amino-3-hydroxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with 4-Hydroxyacetophenone monooxygenase, an enzyme found in Pseudomonas fluorescens, which transforms it into O-acetyl hydroquinone
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, treatment with this compound has been shown to inhibit the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa, thereby affecting the quorum sensing system and reducing the virulence of the bacteria .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It forms binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been observed to disturb the quorum sensing system in Pseudomonas aeruginosa by suppressing the expressions of QS-related genes, which in turn affects the activity of antioxidant enzymes and enhances oxidative stress .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for its application in research. Studies have shown that this compound remains stable under specific storage conditions, such as at temperatures between 0-5°C . Long-term effects on cellular function have also been observed, with the compound showing consistent inhibitory effects on quorum sensing and virulence factor production in bacterial cultures over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with low doses showing significant inhibitory effects on bacterial virulence, while higher doses may lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as 4-Hydroxyacetophenone monooxygenase, which transforms it into O-acetyl hydroquinone . These interactions affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors are crucial for determining the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell, influencing its biochemical interactions and effects . Understanding these localization mechanisms is vital for optimizing the compound’s therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of phenol with a mineral acid salt of aminoacetonitrile in the presence of an anhydrous aluminum chloride catalyst. The reaction is carried out in ethylene dichloride as a solvent, with dried hydrogen chloride gas introduced at temperatures between 30-60°C, preferably 35-45°C . The intermediate imine layer formed during the reaction is separated and hydrolyzed to yield the desired compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The separated ethylene dichloride layer can be reused as a solvent for subsequent reactions, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino and hydroxyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives, depending on the reagents used.
Scientific Research Applications
1-(4-Amino-3-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(4-Amino-2-hydroxyphenyl)ethanone: This compound also exhibits quorum sensing inhibitory activity but differs in the position of the hydroxyl group.
1-(3-Amino-4-hydroxyphenyl)ethanone: Similar in structure but with the amino and hydroxyl groups in different positions.
Uniqueness: 1-(4-Amino-3-hydroxyphenyl)ethanone is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and reduce virulence in pathogenic bacteria highlights its potential as a novel therapeutic agent .
Properties
IUPAC Name |
1-(4-amino-3-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAPYTYGOKOEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203417 | |
Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-54-7 | |
Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-amino-3-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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